(NZ)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine
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Overview
Description
(NZ)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine is a compound that features a phenyl group, a triazole ring, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine typically involves the reaction of a phenyl-substituted ketone with a triazole derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl and triazole groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl or triazole compounds .
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a valuable tool for probing enzyme functions and pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The hydroxylamine moiety is of particular interest for its ability to modulate biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (NZ)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity. The hydroxylamine moiety can undergo redox reactions, modulating the biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2-phenyl-2H-1,2,4-triazol-3-yl)pyridine: This compound shares the triazole ring and phenyl group but differs in its pyridine moiety.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar in having a triazole ring and phenyl group, but with a carboxylic acid functionality.
Uniqueness
(NZ)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine is unique due to its hydroxylamine moiety, which imparts distinct redox properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(NZ)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-6-12(17-10-14-9-15-17)13(16-18)11-7-4-3-5-8-11/h3-5,7-10,12,18H,2,6H2,1H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKQVULAECMFRT-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=NO)C1=CC=CC=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(/C(=N\O)/C1=CC=CC=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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